Monomethyl auristatin E intermediate-10
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Overview
Description
Monomethyl auristatin E intermediate-10 is a synthetic compound derived from the natural product dolastatin 10. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monomethyl auristatin E intermediate-10 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The final step often includes the deprotection of these groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Monomethyl auristatin E intermediate-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Monomethyl auristatin E intermediate-10 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Incorporated into antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Monomethyl auristatin E intermediate-10 exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. This inhibition leads to the disruption of microtubule dynamics, resulting in cell cycle arrest and apoptosis. The compound is often linked to monoclonal antibodies, which target specific cancer cells, allowing for selective delivery and reduced toxicity .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin F: Another synthetic analog of dolastatin 10, which also inhibits tubulin polymerization.
Dolastatin 10: The natural product from which monomethyl auristatin E intermediate-10 is derived.
Vinblastine: A natural product that also inhibits microtubule polymerization but has a different chemical structure.
Uniqueness
This compound is unique due to its high potency and selectivity when used in antibody-drug conjugates. Its ability to be selectively delivered to cancer cells while minimizing toxicity to normal tissues makes it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C22H35NO5 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |
InChI |
InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16?,18-,20?/m1/s1 |
InChI Key |
PCUHBNWYHLQSBO-KGXSXCIVSA-N |
Isomeric SMILES |
CCC(C)C([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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